2-(Tetrahydro-2H-pyran-2-yl)ethanol - 38786-79-7

2-(Tetrahydro-2H-pyran-2-yl)ethanol

Catalog Number: EVT-348258
CAS Number: 38786-79-7
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(Tetrahydro-2H-pyran-2-yl)ethanol is an organic compound classified as a tetrahydropyranyl ether. It serves as a versatile protecting group for alcohols in organic synthesis due to its stability under various reaction conditions and ease of removal. [, , , , ] This characteristic makes it valuable in synthesizing complex molecules, particularly in natural product chemistry and drug discovery. [, , , , ]

Synthesis Analysis

Method 1: Reaction of 3,4-dihydro-2H-pyran with 2-(hydroxy-phenyl)-acetic acid methyl ester in the presence of an acid catalyst, followed by reaction with tert-butyl nitrate ester and iodomethane. []

Method 2: Reaction of 2-[(tetrahydro-2H-pyran-2-yl)oxy]diethylamine with ethylene oxide, followed by conversion to the corresponding ethyl chloride derivative using CH3SO2Cl/n-BuLi and subsequent removal of the THP group. []

Molecular Structure Analysis

2-(Tetrahydro-2H-pyran-2-yl)ethanol consists of a tetrahydropyran ring linked to an ethanol moiety via an ether bond. Structural studies, including X-ray diffraction and computational analyses, highlight the conformational preferences of the tetrahydropyran ring, often adopting a chair conformation. [, , , ]

Chemical Reactions Analysis

Introduction: The alcohol group is reacted with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. [, ]

Removal: Deprotection to regenerate the alcohol is typically achieved under mild acidic conditions. [, ]

Mechanism of Action

Protection: The tetrahydropyranyl group acts as a bulky, non-polar shield, preventing the alcohol from reacting with various reagents. [, , ]

Deprotection: Under acidic conditions, the ether bond is cleaved, liberating the original alcohol. [, ]

Applications
  • Synthesis of complex natural products: Its use in synthesizing bipodonines, a new class of natural sesquiterpenes isolated from the fungus Bipolaris cynodontis DJWT-01, exemplifies this application. []

  • Drug discovery: It acts as a crucial protecting group in the synthesis of various pharmaceutical compounds, including those targeting glucocorticoid receptors, phosphodiesterase 4, and transforming growth factor beta type I receptors. [, , ]

  • Development of platinum-based anticancer agents: It played a role in synthesizing a novel platinum compound, 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), which demonstrated activity against cisplatin-resistant cancer cells. []

1-Ethyl-1-(2-hydroxyethyl)aziridinium-1,2-14C2 Chloride ([(14C]AF64A)

Compound Description:

1-Ethyl-1-(2-hydroxyethyl)aziridinium-1,2-14C2 chloride, also known as [(14C]AF64A, is a radiolabeled analog of a selective presynaptic cholinotoxin []. This compound is used in research to study the mechanism of action of cholinotoxins.

Relevance:

The synthesis of [(14C]AF64A utilizes 1,2-14C2-2[ethyl[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]ethanol as a key intermediate, which features the tetrahydro-2H-pyran-2-yl moiety present in 2-(Tetrahydro-2H-pyran-2-yl)ethanol []. The shared structural motif highlights the relevance of this compound to 2-(Tetrahydro-2H-pyran-2-yl)ethanol.

4-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione (MTTOTHP)

Compound Description:

4-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione (MTTOTHP) is a thiazole derivative studied for its photochemical properties, particularly the stability of its nitrogen-oxygen bond upon excitation [].

Relevance:

MTTOTHP shares the tetrahydro-2H-pyran-2-yl group with 2-(Tetrahydro-2H-pyran-2-yl)ethanol. The structural similarity lies in the presence of this specific cyclic ether as a substituent in both compounds [].

2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline

Compound Description:

2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline is a crucial intermediate in the synthesis of an immuno-oncology drug candidate []. Its synthesis has been optimized for scalability to support drug development efforts.

Relevance:

This compound and 2-(Tetrahydro-2H-pyran-2-yl)ethanol share the tetrahydro-2H-pyran-2-yl structural unit. The key difference lies in the substitution pattern on the tetrahydropyran ring, highlighting the importance of this structural motif in various chemical contexts [].

4-[(Tetrahydro-2H-pyran-2‑yl) oxy] phenol (XG-d)

Compound Description:

4-[(Tetrahydro-2H-pyran-2‑yl) oxy] phenol (XG-d), a hydroquinone analog found in Vaccinium vitis‑idaea  L., exhibits antioxidant and potential antitumor activities []. It has demonstrated promising results in inhibiting the growth of C26 murine colon carcinoma cells in vitro and in vivo.

(±)-(2,4,6-cis)-4-Chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

Compound Description:

(±)-(2,4,6-cis)-4-Chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP) is a compound investigated for its antinociceptive properties []. It exhibits pain-reducing effects in animal models, potentially involving the NO/cGMP/KATP pathway and the κ-opioid receptor.

Relevance:

CTHP and 2-(Tetrahydro-2H-pyran-2-yl)ethanol share the tetrahydro-2H-pyran-2-yl unit as a core structural feature. The difference lies in the substitution pattern on the tetrahydropyran ring. CTHP possesses chlorine and naphthalene substituents, highlighting the diverse structural variations possible while retaining the core tetrahydropyran motif [].

4,6-Dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile

Compound Description:

This compound is a disaccharide derivative with a tetrahydro-2H-pyran ring incorporated into its structure [].

(2S,3S,4R,5R)-3,4,5-Trihydr­oxy-6-(hydroxy­meth­yl)-3,4,5,6-tetra­hydro-2H-pyran-2-yl benzoate

Compound Description:

This compound is a benzoate ester derived from a glucose moiety, isolated from cranberries (Vaccinium macrocarpon) [].

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

Compound Description:

GW788388 is a potent and orally active inhibitor of transforming growth factor beta (TGF-beta) type I receptor (ALK5) []. It shows promise for treating fibrotic diseases such as renal, hepatic, and pulmonary fibrosis.

Relevance:

GW788388 incorporates a tetrahydro-2H-pyran ring in its structure, albeit as a substituent on the benzamide nitrogen. This structural feature distinguishes it from 2-(Tetrahydro-2H-pyran-2-yl)ethanol, where the tetrahydropyran ring is directly attached to the ethanol moiety. Despite the difference in attachment points, the presence of the tetrahydropyran ring highlights a structural connection between the two compounds [].

2-Chloro-N-cyclopropyl-9-(3,4,5,6-tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Compound Description:

This compound is a purine derivative containing a tetrahydro-2H-pyran ring as a substituent [].

4-(8-Methoxy-1-(1-methoxypropan-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole

Compound Description:

This compound represents a class of molecules investigated for their potential as bromodomain inhibitors [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description:

This compound is a highly selective inhibitor of phosphodiesterase 10A (PDE10A) []. It exhibits potential as a therapeutic agent for psychosis, including schizophrenia.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description:

EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory effects and an improved therapeutic index compared to earlier generations [].

(S)-5-(2-(9-Fluoro-2-(4-(2-hydroxypropan-2-yl)phenyl)-5H-chromeno[2,3-b]pyridin-5-yl)-2-methylpropanamido)-N-(tetrahydro-2H-pyran-4-yl)-1,3,4-thiadiazole-2-carboxamide (BMS-341)

Compound Description:

BMS-341 is a dissociated glucocorticoid receptor modulator with improved pharmacokinetic properties compared to its predecessors []. It shows efficacy in a chronic model of adjuvant-induced arthritis in rats.

(±)‐trans‐6‐[4,4‐Bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2-14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

Compound Description:

BMY-22089 is a radiolabeled compound designed as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis [].

N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides

Compound Description:

This class of arylacetamide derivatives was investigated for its glucokinase (GK) activating properties []. These compounds hold potential as therapeutic agents for glucose-related disorders.

(5E,7E)-4,5,6 Trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate

Compound Description:

This compound, isolated from Euclea crispa (E. crispa), exhibits significant antioxidant and potential chemotherapeutic activities against ovarian cancer cells [].

2-(4-((2-(4-Alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives

Compound Description:

This series of pyrazole-based heterocycles, attached to a sugar moiety, was synthesized and evaluated for anti-diabetic activity [].

(2s, 3r, 4r, 5s, 6r)-2-(3-((5-(4-Fluorophenyl)thiophene-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol L-Proline and Cocrystal of Citric Acid

Compound Description:

This compound and its cocrystal with citric acid are investigated for treating glucose-related disorders, such as type 2 diabetes mellitus and metabolic syndrome [].

6-(Hydroxymethyl)tetrahydro-2H-pyran-2-one Derivatives

Compound Description:

This group of compounds, synthesized via a Baeyer-Villiger approach, encompasses a range of structures with potential applications in various fields [].

trans-6-[2-(2-N-Heteroaryl-3,5-disubstituted-pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones

Compound Description:

This series of N-heteroaryl-substituted mevalonolactones was designed to inhibit HMG-CoA reductase, aiming to lower plasma cholesterol levels [].

3-[1-Aryl(Alkyl)-2-Pyridin-2-yl-Ethyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-Ones

Compound Description:

This class of compounds was efficiently synthesized using a one-pot route and explored for potential biological activities [].

(E)-3-((5-Bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol

Compound Description:

This Schiff base compound was synthesized and characterized for potential applications in anion sensing and antimicrobial activity [].

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description:

RAF709 is a potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers []. It demonstrates promising activity in preclinical models of KRAS-driven tumors.

(S)-5-Oxo-5,6-dihydro-2H-pyran-2-yl Benzoate

Compound Description:

(S)-5-Oxo-5,6-dihydro-2H-pyran-2-yl benzoate is a chiral compound synthesized as a potential building block for natural product synthesis [].

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description:

AZD0530 is a highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor, showing promise as a potential anticancer agent []. It exhibits potent inhibitory activity against both c-Src and Abl kinases and demonstrates promising antitumor effects in preclinical models.

5-Arylazo-2-[(2S, 3S, 4R, 5R)-3, 4, 5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy]-4, 6-dimethyl 3-nicotinonitrile Derivatives (Fluoroarylazopyridine Glucosides)

Compound Description:

These novel compounds were synthesized using a green microwave protocol and investigated for their antibacterial and antifungal activities [, ].

5-Substituted 4,5,6,7-Tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives

Compound Description:

This class of compounds, incorporating a tetrahydrothieno-pyridine (THTP) scaffold, has been explored for its potential in various pharmacological areas, including antimicrobial, antileishmanial, antiarrhythmic, anti-inflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities [].

(3,6-Dihydro-2H-pyran-2-yl)phosphonate Derivatives

Compound Description:

These phosphonate derivatives were synthesized via a hetero Diels-Alder (HDA) reaction, utilizing AlCl3 as a catalyst []. The study investigated the effects of substituents on the reaction yield and used DFT calculations to understand the catalyst's influence on frontier molecular orbitals.

2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Compound Description:

This pyrimidine derivative acts as a selective CB2 receptor agonist, showing potential for treating inflammatory pain []. It exhibits efficacy in a rat model of inflammatory pain.

3‐(Imidazolidin‐2‐yl­idene)‐6‐methyl‐3,4,5,6‐tetra­hydro‐2H‐pyran‐2,4‐dione

Compound Description:

This compound is synthesized by reacting ethane-1,2-diamine with 3-[bis­(methyl­thio)­methyl­ene]-6-methyl-3,4,5,6-tetra­hydro-2H-pyran-2,4-dione in ethanol [].

Relevance:

This compound shares the tetrahydro-2H-pyran ring system with 2-(Tetrahydro-2H-pyran-2-yl)ethanol, but it exists within a more complex structure. The presence of an imidazolidine ring and two ketone groups makes it distinct from the target compound [].

4-Perfluoroalkylated 2H-Pyran-2-ones Bearing Indole Skeleton

Compound Description:

These compounds, synthesized via a base-promoted cascade process, hold potential applications in various fields due to their unique structural features [].

Methoxytetrahydro-2H-pyran-2-yl)methyl Benzoate (HMPB)

Compound Description:

HMPB has shown protective effects against spinal cord injury (SCI) in a rat model []. It reduces apoptosis, improves locomotor function, inhibits inflammation, and modulates oxidative stress in the injured spinal cord.

2-(4-(Tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II)

Compound Description:

This platinum-based compound exhibits promising anticancer activity, particularly against cisplatin-resistant testicular germ cell tumor (TGCT) cells []. It induces apoptosis through mechanisms distinct from cisplatin.

6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod)

Compound Description:

Pamapimod is a highly selective p38α inhibitor with good pharmacokinetic properties and oral bioavailability []. It was identified as a clinical candidate for rheumatoid arthritis and advanced to phase 2 clinical trials.

Relevance:

While pamapimod itself does not contain a tetrahydro-2H-pyran ring, its development involved exploring structurally related compounds with this motif. This connection underscores the significance of exploring diverse chemical space around the tetrahydropyran structure to discover new therapeutic agents [].

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

Compound Description:

R1487 is a potent and selective inhibitor of p38α kinase, demonstrating good oral bioavailability []. It was investigated as a potential therapeutic agent for inflammatory diseases.

Relevance:

R1487 directly incorporates a tetrahydro-2H-pyran ring in its structure, similar to 2-(Tetrahydro-2H-pyran-2-yl)ethanol. In R1487, the tetrahydropyran ring is linked to a pyrido[2,3-d]pyrimidinone core through an amino group, highlighting the versatility of this motif in medicinal chemistry for developing kinase inhibitors [].

7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

Compound Description:

AZD7648 is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, currently in clinical trials for cancer treatment []. It exhibits promising antitumor activity, particularly in combination with DNA-damaging agents.

Relevance:

AZD7648 incorporates a tetrahydro-2H-pyran ring in its structure, similar to 2-(Tetrahydro-2H-pyran-2-yl)ethanol. In AZD7648, the tetrahydropyran ring is attached to a purine core, highlighting the versatility of this structural motif in medicinal chemistry, especially for developing DNA-PK inhibitors as potential anticancer agents [].

N-TFA-Gly-Bt

Compound Description:

N-TFA-Gly-Bt is not a compound containing a tetrahydropyran ring. It is an organocatalyst used in the enantioselective synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones, which are structurally related to the target compound [].

Relevance:

While N-TFA-Gly-Bt itself does not possess a tetrahydropyran ring, it plays a crucial role in the stereoselective synthesis of compounds containing this motif. Specifically, it facilitates the synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones, which are structurally similar to 2-(Tetrahydro-2H-pyran-2-yl)ethanol. This indirect relationship underscores the importance of this organocatalyst in accessing valuable chiral building blocks with potential applications in various fields [].

Properties

CAS Number

38786-79-7

Product Name

2-(Tetrahydro-2H-pyran-2-yl)ethanol

IUPAC Name

2-(oxan-2-yl)ethanol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2

InChI Key

XJBHWDKRZXYEDL-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CCO

Canonical SMILES

C1CCOC(C1)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.